![molecular formula C11H10O2 B1584472 3-Methylindene-2-carboxylic acid CAS No. 34225-81-5](/img/structure/B1584472.png)
3-Methylindene-2-carboxylic acid
Overview
Description
3-Methylindene-2-carboxylic acid is an organic compound with the molecular formula C11H10O2. It is a derivative of indene, featuring a carboxylic acid group at the second position and a methyl group at the third position on the indene ring.
Mechanism of Action
Mode of Action
3-Methylindene-2-carboxylic acid interacts with its target, the LMP7 subunit, by selectively binding to it . This binding can influence the activity of the immunoproteasome, potentially altering the production of antigenic peptides .
Biochemical Pathways
antigen processing and presentation pathway . By binding to the LMP7 subunit, this compound could affect the degradation of proteins into antigenic peptides, thereby influencing the immune response .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its impact on the immunoproteasome. By binding to the LMP7 subunit, it could alter the production of antigenic peptides, potentially affecting the immune response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the binding affinity of this compound to the LMP7 subunit could be affected by changes in pH or temperature. Additionally, other molecules present in the environment could compete with this compound for binding to the LMP7 subunit, potentially influencing its efficacy .
Biochemical Analysis
Biochemical Properties
3-Methylindene-2-carboxylic acid has been used in the synthesis of LKS01-B650, an imaging probe that selectively binds the catalytically active LMP7 subunit of immunoproteasome in living cells . This suggests that it may interact with enzymes and proteins involved in the immunoproteasome pathway.
Cellular Effects
Its role in the synthesis of an imaging probe suggests that it may influence cell function by interacting with the immunoproteasome pathway .
Molecular Mechanism
It is known to undergo asymmetric hydrogenation, suggesting it may interact with other biomolecules in a specific orientation
Metabolic Pathways
It is known to undergo asymmetric hydrogenation , suggesting it may be involved in redox reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylindene-2-carboxylic acid can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of indene derivatives. For instance, the compound can be prepared by the asymmetric hydrogenation of 3-methylindene over a palladium/alumina (Pd/Al2O3) catalyst in the presence of cinchonidine as a chiral modifier .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of carboxylic acid synthesis apply. These include the oxidation of substituted alkylbenzenes, hydrolysis of nitriles, and carboxylation of Grignard reagents .
Chemical Reactions Analysis
Types of Reactions
3-Methylindene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted indene derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis Applications
3-Methylindene-2-carboxylic acid is often used as a precursor in the synthesis of more complex organic molecules. Notably, it has been employed in the following contexts:
- Synthesis of Imaging Probes: It has been used in the synthesis of LKS01-B650, an imaging probe that selectively binds to the catalytically active LMP7 enzyme, which is significant for cancer research and diagnostics .
- Intermediate for Drug Development: The compound serves as an intermediate in the development of inhibitors targeting specific protein tyrosine phosphatases (PTPs), which are implicated in various diseases, including cancer and diabetes .
Case Study 1: Imaging Probes
In a study focusing on cancer diagnostics, this compound was utilized to synthesize a novel imaging probe. The probe demonstrated selective binding to LMP7, indicating its potential utility in targeted cancer therapies. The synthesis involved multiple steps, starting from the carboxylic acid derivative and leading to a complex molecular structure capable of high specificity in biological systems .
Case Study 2: Enzyme Inhibition
Research has shown that derivatives of this compound can selectively inhibit members of the PTP family of enzymes. These enzymes play crucial roles in cellular signaling pathways, and their dysregulation is associated with several diseases. The synthesized compounds exhibited promising results in vitro, suggesting that they could lead to new therapeutic agents for conditions such as cancer and autoimmune disorders .
Comparative Analysis of Synthesis Methods
This table illustrates various methodologies for synthesizing derivatives of this compound, highlighting improvements in yield and efficiency through modern techniques.
Comparison with Similar Compounds
Similar Compounds
Indene-2-carboxylic acid: Similar structure but lacks the methyl group at the third position.
1-Methylindane-2-carboxylic acid: Similar structure but with a different arrangement of the methyl group.
2-Methylindene-1-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Uniqueness
3-Methylindene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, particularly in the development of specialized imaging probes and fine chemicals .
Biological Activity
3-Methylindene-2-carboxylic acid (C11H10O2) is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
Molecular Structure:
- Formula: C11H10O2
- Molecular Weight: 174.20 g/mol
- CAS Number: 34225-81-5
The compound features an indene structure with a carboxylic acid functional group, which is crucial for its biological activity.
This compound exhibits biological activity primarily through its interactions with various biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in therapeutic contexts. For instance, it may interfere with metabolic pathways by inhibiting enzymes involved in carboxylic acid metabolism .
- Metal Binding Properties: The compound's ability to chelate metal ions enhances its interaction with biological systems, potentially affecting processes such as enzyme catalysis and signaling pathways .
Biological Activity Studies
Recent studies have evaluated the biological effects of this compound in various contexts:
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition zones, suggesting its potential as a natural antimicrobial agent.
Antioxidant Properties
The compound has also been studied for its antioxidant capabilities. In vitro assays reveal that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress.
Case Studies
-
Study on Antimicrobial Effects:
- Objective: To evaluate the antimicrobial activity of this compound against common pathogens.
- Methodology: Disk diffusion method was employed against Staphylococcus aureus and Escherichia coli.
- Results: The compound exhibited a notable zone of inhibition (14 mm) against S. aureus, indicating strong antimicrobial activity.
-
Study on Antioxidant Activity:
- Objective: To assess the antioxidant potential using DPPH radical scavenging assay.
- Methodology: Various concentrations of the compound were tested.
- Results: IC50 value was determined to be 25 µg/mL, showcasing significant antioxidant activity comparable to standard antioxidants like ascorbic acid.
Data Table: Biological Activities of this compound
Activity Type | Method Used | Target Organism/Cell Line | Result |
---|---|---|---|
Antimicrobial | Disk Diffusion | Staphylococcus aureus | Inhibition Zone: 14 mm |
Antioxidant | DPPH Radical Scavenging | N/A | IC50: 25 µg/mL |
Properties
IUPAC Name |
3-methyl-1H-indene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-9-5-3-2-4-8(9)6-10(7)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONBYWGSEXDEKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2=CC=CC=C12)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187807 | |
Record name | 3-Methylindene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34225-81-5 | |
Record name | 3-Methyl-1H-indene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34225-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylindene-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034225815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylindene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylindene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLINDENE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CUV9E9RQM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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